molecular formula C10H15NO B134780 Ferruginine CAS No. 137331-57-8

Ferruginine

Cat. No.: B134780
CAS No.: 137331-57-8
M. Wt: 165.23 g/mol
InChI Key: KQIRSQYBYQBMIG-UHFFFAOYSA-N
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Description

Ferruginine is a chemical compound that belongs to the class of tropane alkaloids. This compound is characterized by its bicyclic structure, which includes a nitrogen atom. The 8-azabicyclo[3.2.1]octane scaffold is the central core of this compound, which is known for its interesting biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is central to Ferruginine, can be achieved through various enantioselective methods. One common approach involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Ferruginine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Ferruginine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Ferruginine involves its interaction with specific molecular targets in the body. The nitrogen atom in the bicyclic structure allows it to interact with various receptors and enzymes, modulating their activity and leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Tropinone: Another tropane alkaloid with a similar bicyclic structure.

    Atropine: A well-known tropane alkaloid used in medicine.

    Scopolamine: Another tropane alkaloid with significant biological activity.

Uniqueness

Ferruginine is unique due to its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical and biological properties compared to other tropane alkaloids .

Properties

CAS No.

137331-57-8

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)ethanone

InChI

InChI=1S/C10H15NO/c1-7(12)9-5-3-8-4-6-10(9)11(8)2/h5,8,10H,3-4,6H2,1-2H3

InChI Key

KQIRSQYBYQBMIG-UHFFFAOYSA-N

SMILES

CC(=O)C1=CCC2CCC1N2C

Canonical SMILES

CC(=O)C1=CCC2CCC1N2C

Synonyms

Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of ethyl trop-2-ene-2-carboxylate (3.43 g, 0.019 mol) and Me3SiCl (10.32 g, 0.095 mol) in THF (70 mL) cooled to -100° C., MeLi (1.4 M, 17.07 n%L, 0.0239 mol) was added dropwise. After warming up to room temperature, the reaction mixture was stirred for 16 hours. Excess Me3SiCl and THF was evaporated off and the resulting residue was stirred with EtOH (6 mL) followed by water (6 mL). The mixture was then made acidic (6N HCl )and extracted with ether. The aqueous layer was made basic (solid K2CO3)and extracted with chloroform, dried (K2CO3) and concentrated to give
Quantity
3.43 g
Type
reactant
Reaction Step One
Quantity
10.32 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0.0239 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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